molecular formula C12H14O4 B175329 Dimethyl 2,6-dimethylterephthalate CAS No. 18958-18-4

Dimethyl 2,6-dimethylterephthalate

Cat. No. B175329
CAS RN: 18958-18-4
M. Wt: 222.24 g/mol
InChI Key: YUIDQXMTXCEYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT is a white, crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. It is a derivative of terephthalic acid, which is commonly used in the production of polyethylene terephthalate (PET) and other polymers. DMT is synthesized by reacting 2,6-dimethylphenol with terephthalic acid in the presence of a catalyst such as zinc acetate or magnesium acetate. The resulting product is then purified by recrystallization.

Scientific Research Applications

DMT has found numerous applications in scientific research, particularly in the fields of materials science and biochemistry. It is commonly used as a monomer in the synthesis of polyesters and other polymers. These polymers have a wide range of applications, including in the production of textiles, packaging materials, and biomedical devices.

Mechanism Of Action

The mechanism of action of DMT is not fully understood. However, it is believed that it acts as a nucleophile, reacting with other molecules to form covalent bonds. This property makes it useful in the synthesis of polymers, as it can be used to link monomers together.

Biochemical And Physiological Effects

DMT has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and is not known to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DMT in lab experiments is its ability to form covalent bonds with other molecules. This property makes it useful in the synthesis of polymers and other materials. However, one limitation of using DMT is its relatively high cost compared to other monomers.

Future Directions

There are numerous future directions for research on DMT. One area of interest is the development of new methods for synthesizing DMT that are more efficient and cost-effective. Another area of interest is the development of new polymers and materials that incorporate DMT, with potential applications in areas such as biomedicine and electronics.
In conclusion, DMT is a chemical compound that has found numerous applications in scientific research, particularly in the fields of materials science and biochemistry. Its unique properties, including its ability to form covalent bonds with other molecules, make it useful in the synthesis of polymers and other materials. Future research on DMT will likely focus on developing new methods for synthesizing it and exploring its potential applications in various fields.

Synthesis Methods

The synthesis of DMT involves a two-step reaction process. In the first step, 2,6-dimethylphenol is reacted with terephthalic acid in the presence of a catalyst. The reaction mixture is heated to a temperature of around 200°C, and the resulting product is a mixture of DMT and its isomer, dimethyl isophthalate. In the second step, the mixture is cooled and the DMT is separated from the isomer by recrystallization.

properties

CAS RN

18958-18-4

Product Name

Dimethyl 2,6-dimethylterephthalate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3

InChI Key

YUIDQXMTXCEYCO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.